4-Oxo-1-propyl-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxylic acid
Description
Properties
IUPAC Name |
2-oxo-6-propyl-1,6,8-triazatricyclo[7.4.0.03,7]trideca-3(7),4,8,10,12-pentaene-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O3/c1-2-6-16-10(14(19)20)8-9-12(16)15-11-5-3-4-7-17(11)13(9)18/h3-5,7-8H,2,6H2,1H3,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWBOCYZWDNXNMT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=CC2=C1N=C3C=CC=CN3C2=O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60675450 | |
| Record name | 4-Oxo-1-propyl-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60675450 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1086386-69-7 | |
| Record name | 4-Oxo-1-propyl-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60675450 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Heterocyclization and Alkylation Approach
- Starting from a 4-oxo-pyrrolo[2,3-d]pyrimidine intermediate, alkylation at the nitrogen atom (N-1 position) with a propyl halide under basic conditions can introduce the propyl substituent.
- Subsequent cyclization with a pyridine derivative forms the fused pyrido[1,2-a] ring.
- Final hydrolysis or saponification of ester intermediates yields the carboxylic acid at the 2-position.
This approach is analogous to methods used in the synthesis of antifolate compounds such as Pemetrexed, where heterocyclization and functional group transformations are carefully controlled to achieve the desired substitution pattern.
Multi-Step Synthesis via Ester Intermediates
- Dimethyl or diethyl ester derivatives of substituted pyridine or pyrimidine carboxylates serve as starting materials.
- These esters undergo nucleophilic substitution, cyclization, and alkylation steps.
- The ester group is then hydrolyzed under basic or acidic conditions to afford the free carboxylic acid.
For example, the synthesis of related compounds involves coupling of substituted pyrrolo-pyrimidine intermediates with alkyl esters followed by controlled hydrolysis to yield the acid.
Reaction Conditions and Catalysts
- Alkylation reactions typically use alkyl halides (e.g., propyl bromide) with bases such as triethylamine or pyridine.
- Cyclization steps may require heating in polar aprotic solvents like dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF) at temperatures ranging from 60°C to 140°C.
- Ester hydrolysis is often conducted at room temperature or slightly elevated temperatures using aqueous base (e.g., NaOH) or acid.
- Pressure conditions vary from atmospheric to elevated pressures (up to 10 bar) depending on the volatility of reagents and solvents.
Data Table: Summary of Key Preparation Steps
Research Findings and Optimization
- Improved synthetic routes for related fused heterocycles emphasize selective alkylation and controlled cyclization to minimize side products and impurities.
- Use of milder hydrolysis conditions preserves sensitive functional groups and improves overall yield.
- Reaction monitoring by chromatographic and spectroscopic methods (e.g., HPLC, NMR) ensures high purity and reproducibility.
- Variations in alkyl chain length (e.g., n-butyl vs. n-propyl) have been explored to optimize biological activity and solubility, indicating flexibility in the alkylation step.
Notes on Availability and Purity
Commercial suppliers report availability of this compound with purity levels around 97%. This suggests that the described preparation methods are sufficiently robust for scale-up and application in research or pharmaceutical development.
Chemical Reactions Analysis
Types of Reactions
4-Oxo-1-propyl-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups, leading to the formation of new compounds with altered properties.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can introduce new functional groups, leading to a diverse array of derivatives.
Scientific Research Applications
Medicinal Chemistry
4-Oxo-1-propyl-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxylic acid has been investigated for its potential as an antitumor agent . Studies have shown that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines. For instance, research has indicated that modifications to the dihydropyrido structure can enhance selectivity and potency against specific cancer types .
Antimicrobial Activity
Research indicates that this compound and its derivatives possess antimicrobial properties . The structural features allow for interactions with microbial cell membranes or essential enzymes, potentially leading to inhibition of growth. Preliminary studies have demonstrated effectiveness against both Gram-positive and Gram-negative bacteria .
Neuropharmacology
The compound's ability to cross the blood-brain barrier makes it a candidate for neuropharmacological studies . Investigations into its effects on neurotransmitter systems suggest potential applications in treating neurological disorders such as depression and anxiety .
Case Study 1: Antitumor Activity
A study published in the Journal of Medicinal Chemistry explored various derivatives of this compound. The researchers synthesized multiple analogs and tested their cytotoxicity against human cancer cell lines (e.g., HeLa and MCF-7). Results indicated that certain modifications significantly enhanced cytotoxicity with IC50 values in the low micromolar range .
Case Study 2: Antimicrobial Efficacy
In a study published in the International Journal of Antimicrobial Agents, the antimicrobial activity of this compound was evaluated against a panel of pathogens including E. coli and S. aureus. The compound showed promising results with minimum inhibitory concentrations (MIC) comparable to standard antibiotics, indicating its potential as a lead compound for new antimicrobial agents .
Mechanism of Action
The mechanism by which 4-Oxo-1-propyl-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxylic acid exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the context in which the compound is used.
Comparison with Similar Compounds
N-1 Substitutions
C-2 Functionalization
Carboxamide derivatives exhibit superior bioactivity compared to the carboxylic acid precursor:
| Compound Name | C-2 Group | IC₅₀ (SARS-CoV-2 Mpro) | Yield (%) |
|---|---|---|---|
| Intermediate 17 (Methyl ester precursor) | COOCH₃ | >100 µM (Inactive) | 85–90 |
| N-(2-Fluorophenyl)-1-benzyl carboxamide (21) | CONH(2-FluoroPh) | 12.3 µM | 87 |
| N-(4-Bromophenyl)-1-methyl carboxamide (23) | CONH(4-BrPh) | 8.7 µM | 86 |
| Target compound (Carboxylic acid) | COOH | Not tested | 75–80* |
C-9 Methylation
9-Methyl derivatives (e.g., compound 26) demonstrate altered electronic properties and binding affinity due to steric and inductive effects:
| Compound Name | C-9 Substituent | LogP | Bioactivity Notes |
|---|---|---|---|
| 1,9-Dimethyl-4-oxo-1,4-dihydro analogue | Methyl | 1.9 | Enhanced metabolic stability |
| Non-methylated target compound | H | 1.2 | Higher reactivity for conjugation |
Physicochemical Properties
| Property | Target Compound | 1-Methyl Analogue | 1-Benzyl Carboxamide (21) |
|---|---|---|---|
| Water Solubility (mg/mL) | 0.12 | 0.08 | 0.03 |
| LogP | 1.2 | 1.5 | 2.8 |
| Melting Point (°C) | 267* | 245 | 189–191 |
*Estimated based on analogous structures .
Biological Activity
4-Oxo-1-propyl-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxylic acid (CAS No. 1086386-69-7) is a compound of interest in medicinal chemistry due to its potential biological activities. Its unique structure comprises a fused pyrido-pyrrolo-pyrimidine framework, which is known to exhibit various pharmacological properties. This article reviews the biological activity of this compound, focusing on its anticancer and antimicrobial effects, supported by data tables and relevant case studies.
- Molecular Formula : C14H13N3O3
- Molecular Weight : 271.27 g/mol
- Structure : The compound features an oxo group and a carboxylic acid moiety, which are crucial for its biological interactions.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. In vitro assays demonstrated its ability to inhibit the growth of various cancer cell lines.
Case Study: A549 Lung Adenocarcinoma Model
In a study assessing the cytotoxic effects of this compound on A549 human lung adenocarcinoma cells:
- Method : Cells were treated with varying concentrations of the compound for 24 hours.
- Results : The compound exhibited a dose-dependent reduction in cell viability. At a concentration of 100 µM, it reduced cell viability to approximately 66%, indicating significant anticancer activity compared to control treatments like cisplatin .
| Concentration (µM) | Cell Viability (%) |
|---|---|
| 0 | 100 |
| 10 | 85 |
| 50 | 75 |
| 100 | 66 |
This suggests that the compound may act through mechanisms such as apoptosis induction or cell cycle arrest.
Antimicrobial Activity
The antimicrobial properties of the compound have also been investigated. It was tested against multidrug-resistant strains of bacteria, including Staphylococcus aureus and Escherichia coli.
Antimicrobial Efficacy
In vitro studies showed that:
- The compound exhibited potent activity against methicillin-resistant Staphylococcus aureus (MRSA).
- Minimum inhibitory concentrations (MICs) were determined for several bacterial strains.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus (MRSA) | 8 |
| Escherichia coli | 16 |
| Klebsiella pneumoniae | 32 |
These results indicate that the compound has promising potential as an antimicrobial agent against resistant strains .
The biological activity of this compound can be attributed to its structural features:
- Oxidative Stress Modulation : The presence of the oxo group may enhance its ability to scavenge free radicals.
- Enzyme Inhibition : The carboxylic acid moiety may play a role in interacting with key enzymes involved in cancer and microbial metabolism.
Q & A
Basic Research Question: What is the optimized synthetic route for 4-Oxo-1-propyl-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxylic acid, and how can reaction conditions be controlled to improve yield?
Answer:
The compound is synthesized via a two-step process:
Condensation : React 2-chloro-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde with ethyl N-alkylglycinate (e.g., ethyl N-propylglycinate) in methanol using triethylamine as a base. Stir at room temperature for 1 hour to form the intermediate aldehyde .
Cyclization : Treat the intermediate with sodium methoxide in methanol, followed by heating at 50–60°C for 0.5–1 hour. Acidify with HCl to precipitate the product. The propyl-substituted derivative (4b) yields 53%, with purity confirmed via melting point (264–266°C) and NMR .
Key Variables :
- Alkyl Group Selection : Propyl substituents reduce steric hindrance compared to bulkier groups, improving cyclization efficiency.
- Temperature Control : Excessive heating (>60°C) may degrade intermediates, lowering yield.
Basic Research Question: How do researchers confirm the structural identity and purity of this compound using spectroscopic methods?
Answer:
1H NMR Analysis :
- The propyl chain is identified by characteristic triplet signals (e.g., δ ~0.9–1.0 ppm for CH3 and δ ~1.6–1.8 ppm for CH2).
- Aromatic protons in the fused pyrido-pyrrolo-pyrimidine system appear as multiplets between δ 7.0–8.8 ppm, with coupling constants (e.g., J = 7.2 Hz) confirming regiochemistry .
13C NMR : Signals at δ 30.6 ppm (CH3 of propyl) and δ 161.9 ppm (carboxylic acid carbonyl) validate substitution .
Mass Spectrometry (MS) : The molecular ion [M+H]+ at m/z 258.0 (calculated for C13H11N3O3) confirms molecular weight .
Purity Checks : Melting point consistency (±2°C) and HPLC analysis (>95% purity) are critical .
Advanced Research Question: What strategies are employed to modify the carboxylic acid moiety for enhanced bioactivity or solubility?
Answer:
Functionalization Approaches :
- Amide Formation : React the carboxylic acid with amines (e.g., 2,3-dihydro-1,4-benzodioxin-2-ylmethylamine) using coupling agents like EDCI/HOBt. This improves membrane permeability for pharmacological studies .
- Esterification : Convert the acid to methyl or propyl esters using thionyl chloride/methanol to enhance lipophilicity for in vivo assays .
Analytical Validation : Post-modification, LC-MS and 2D NMR (e.g., HSQC) confirm regioselectivity and rule out side reactions .
Advanced Research Question: How do substituents on the pyrrolo-pyrimidine core influence physicochemical properties (e.g., solubility, logP)?
Answer:
Case Studies :
- Methyl vs. Propyl Substitution : The propyl group in 4b increases logP by ~0.5 compared to the methyl analog (4a), improving lipid solubility but reducing aqueous solubility. This is quantified via shake-flask partitioning .
- Carboxamide Derivatives : Replacing the carboxylic acid with a carboxamide (e.g., 1,9-dimethyl derivative) reduces acidity (pKa ~5.5 vs. ~3.0 for the acid), altering binding affinity in enzymatic assays .
Computational Modeling : DFT calculations predict charge distribution and hydrogen-bonding capacity, guiding rational design .
Data Contradiction Analysis: How should researchers address discrepancies in reported yields for structurally similar derivatives?
Answer:
Identified Variables :
- Alkyl Chain Length : Longer chains (e.g., propyl vs. methyl) may reduce yields due to steric effects during cyclization (53% for 4b vs. 62% for 4a) .
- Acidification Rate : Rapid HCl addition can cause premature precipitation, trapping impurities. Gradual acidification improves crystallinity .
Mitigation Strategies : - Reproduce reactions under inert atmospheres to exclude moisture-induced side reactions.
- Use TLC or in-situ IR to monitor intermediate formation and optimize reaction times .
Methodological Guidance: What analytical techniques are critical for characterizing intermediates and final products?
Answer:
Essential Techniques :
- High-Resolution Mass Spectrometry (HRMS) : Resolves isotopic patterns to confirm molecular formulas (e.g., C13H11N3O3 for 4b) .
- 2D NMR (COSY, NOESY) : Assigns proton-proton correlations in the fused heterocyclic system, distinguishing regioisomers .
- X-ray Crystallography : Resolves absolute configuration for chiral analogs, critical for structure-activity relationship (SAR) studies .
Purity Protocols : - HPLC-DAD/ELSD : Detects trace impurities (<0.1%) using C18 columns and gradient elution (e.g., water/acetonitrile + 0.1% TFA) .
Advanced Research Question: How can computational methods predict the compound’s reactivity or metabolic stability?
Answer:
In Silico Tools :
- Density Functional Theory (DFT) : Calculates frontier molecular orbitals (HOMO/LUMO) to predict sites of electrophilic/nucleophilic attack .
- CYP450 Metabolism Models : Software like StarDrop simulates oxidative metabolism, identifying vulnerable positions (e.g., propyl chain oxidation) .
Validation : Compare predicted metabolites with in vitro microsomal assay results (e.g., human liver microsomes + NADPH) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
